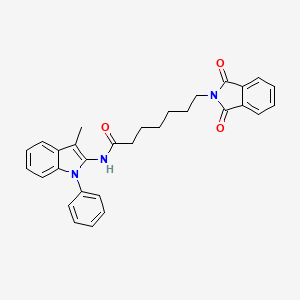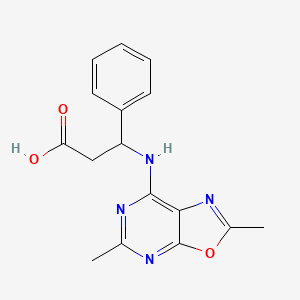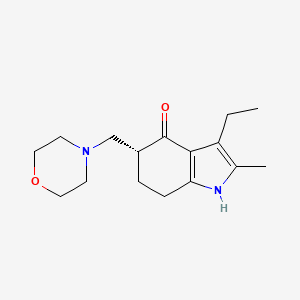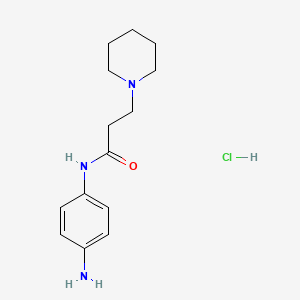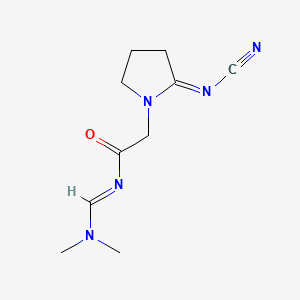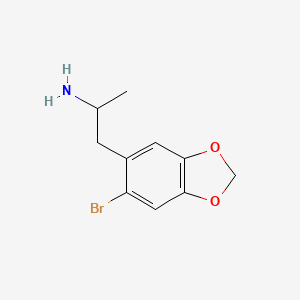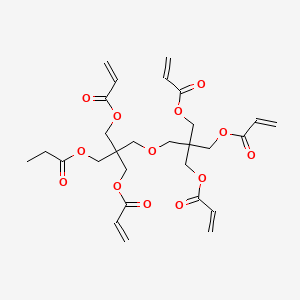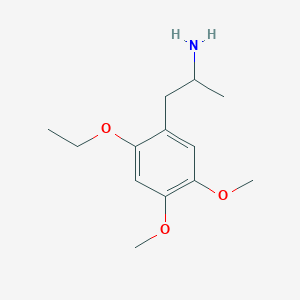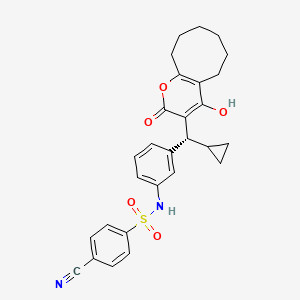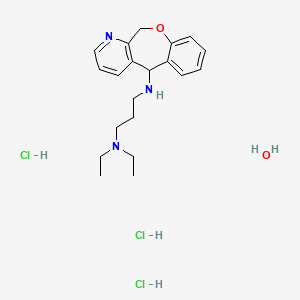
7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique chemical structure, which includes a thione group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thione Group: The thione group can be introduced by reacting the benzodiazepine core with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzodiazepine derivatives.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of other benzodiazepine derivatives. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine
While specific medical applications of this compound are not well-documented, benzodiazepines in general are used for their anxiolytic, sedative, and muscle relaxant properties. Research may explore its potential therapeutic uses.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a chemical intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione likely involves interaction with the gamma-aminobutyric acid (GABA) receptor, similar to other benzodiazepines. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The thione group may also contribute to its unique pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for anxiety and muscle spasms.
Lorazepam: Another benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Used for seizure disorders and panic attacks.
Uniqueness
7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione is unique due to the presence of the thione group, which may impart different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness could make it a subject of interest for further research and development.
Properties
CAS No. |
258850-02-1 |
|---|---|
Molecular Formula |
C17H23ClN2S |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
7-chloro-4-(3-methylbut-2-enyl)-3-propan-2-yl-3,5-dihydro-1H-1,4-benzodiazepine-2-thione |
InChI |
InChI=1S/C17H23ClN2S/c1-11(2)7-8-20-10-13-9-14(18)5-6-15(13)19-17(21)16(20)12(3)4/h5-7,9,12,16H,8,10H2,1-4H3,(H,19,21) |
InChI Key |
ZVWHFTBQICNURY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=S)NC2=C(CN1CC=C(C)C)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


